Zomax - 64092-49-5

Zomax

Catalog Number: EVT-1594844
CAS Number: 64092-49-5
Molecular Formula: C15H14ClNO3
Molecular Weight: 291.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zomepirac is a member of pyrroles, a member of monochlorobenzenes, a monocarboxylic acid and an aromatic ketone. It has a role as a non-steroidal anti-inflammatory drug and a cardiovascular drug. It is functionally related to an acetic acid.
Zomepirac, formerly marketed as Zomax tablets, was associated with fatal and near-fatal anaphylactoid reactions. The manufacturer voluntarily removed Zomax tablets from the Canadian, US, and UK markets in March 1983.
Overview

Zomax, chemically known as Zomepirac Sodium, is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It is primarily used for the relief of mild to moderate pain and has been noted for its effectiveness in various clinical settings. Zomepirac is recognized for its ability to inhibit the synthesis of prostaglandins, which are compounds involved in inflammation and pain signaling. Its therapeutic applications extend to conditions such as postoperative pain and other inflammatory disorders.

Source

Zomepirac was first synthesized in the 1970s and marketed under the brand name Zomax. The compound is derived from a pyrrole structure, which contributes to its pharmacological effects. The chemical identity of Zomepirac includes several forms, with Zomepirac Sodium being the most commonly referenced in clinical use.

Classification

Zomax falls under the category of anti-inflammatory agents, specifically classified as a non-steroidal anti-inflammatory drug (NSAID). It is also categorized as an analgesic, providing pain relief without the addictive properties associated with opioids.

Synthesis Analysis

Methods

The synthesis of Zomepirac involves several chemical reactions that typically include the formation of a pyrrole ring followed by acetylation and chlorination processes. The specific synthetic route can vary, but it generally involves the following steps:

  1. Formation of Pyrrole Derivative: The initial step includes reacting appropriate starting materials to form a substituted pyrrole.
  2. Acetylation: The pyrrole is then acetylated to introduce an acetyl group, enhancing its pharmacological activity.
  3. Chlorination: A chlorobenzoyl group is introduced through chlorination, which is crucial for the compound's anti-inflammatory properties.

Technical Details

The synthesis often requires precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. The synthesis can be performed using various organic solvents and reagents that facilitate the desired transformations.

Molecular Structure Analysis

Structure

Zomepirac Sodium has a complex molecular structure characterized by its pyrrole base and various substituents. The molecular formula is C15H13ClNNaO3C_{15}H_{13}ClNNaO_3, and it has a molecular weight of approximately 313.71 g/mol.

Data

  • Molecular Weight: 313.71 g/mol
  • Chemical Formula: C15H13ClNNaO3C_{15}H_{13}ClNNaO_3
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Rotatable Bond Count: 4
  • Topological Polar Surface Area: 62.1 Ų
  • Heavy Atom Count: 21

The structure features a chlorobenzoyl group attached to a dimethylpyrrole core, contributing to its biological activity.

Chemical Reactions Analysis

Reactions

Zomepirac undergoes various chemical reactions typical for NSAIDs, including:

  1. Acid-Base Reactions: As a sodium salt, Zomepirac can participate in acid-base reactions where it dissociates into sodium ions and its active form.
  2. Hydrolysis: In aqueous environments, Zomepirac may undergo hydrolysis, particularly under acidic or basic conditions, affecting its stability.
  3. Metabolism: In vivo, Zomepirac is metabolized primarily in the liver through conjugation and oxidation processes, leading to active and inactive metabolites.

Technical Details

The metabolic pathways involve cytochrome P450 enzymes that facilitate oxidation reactions. Understanding these reactions is crucial for predicting drug interactions and side effects.

Mechanism of Action

Process

Zomepirac exerts its analgesic effects primarily by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased production of prostaglandins. This inhibition results in reduced inflammation and pain signaling pathways.

Data

  • Inhibition of Prostaglandin Synthesis: By blocking COX enzymes, Zomepirac effectively lowers levels of pro-inflammatory mediators.
  • Pain Relief Efficacy: Clinical studies have demonstrated that Zomepirac provides pain relief comparable to traditional opioids without significant risk of addiction or tolerance development.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

Relevant analyses indicate that while Zomepirac shows good stability under normal storage conditions, exposure to extreme pH levels can affect its integrity.

Applications

Zomax has several scientific uses:

  1. Pain Management: Effective for treating postoperative pain and other acute pain scenarios.
  2. Anti-inflammatory Treatment: Utilized in managing inflammatory conditions such as arthritis due to its ability to reduce swelling and discomfort.
  3. Research Applications: Studied for potential use in various experimental models evaluating pain mechanisms and anti-inflammatory pathways.
Historical Development and Regulatory Trajectory of Zomax

Origins of Pyrrole-Acetic Acid Derivatives in NSAID Development

The development of Zomax (zomepirac sodium) emerged from pharmacological efforts to enhance the efficacy and tolerability of non-steroidal anti-inflammatory drugs (NSAIDs) during the 1970s. As a pyrrole-acetic acid derivative, zomepirac represented a structural departure from existing classes like propionic acid derivatives (e.g., ibuprofen) or enolic acids (e.g., piroxicam). The pyrrole ring system offered a novel chemical scaffold that enabled potent cyclooxygenase inhibition while maintaining favorable pharmacokinetic properties. Unlike earlier NSAIDs with predominantly anti-inflammatory applications, pyrrole-acetic acid derivatives were engineered specifically for analgesic potency comparable to opioid analgesics, but without their addictive potential. This structural innovation positioned zomepirac as a promising alternative to codeine-containing analgesics for moderate to severe pain management [5].

Table 1: Structural Evolution of Pyrrole-Acetic Acid NSAIDs

CompoundCore StructureKey Therapeutic AdvantagesLimitations
Early Pyrrole AnalogsSimple pyrrole ringModerate COX inhibitionLow bioavailability
TolmetinPyrrole-3-acetic acidImproved anti-inflammatory activityGI toxicity concerns
Zomepirac (Zomax)N-methylpyrrole with benzoyl groupEnhanced analgesic potency (opioid-level)Allergenicity risk

Pharmaceutical Innovation by McNeil Laboratories: Rational Drug Design Strategies

McNeil Laboratories, a subsidiary of Johnson & Johnson, spearheaded zomepirac's development through targeted molecular optimization. Their research team employed rational drug design to refine the pyrrole-acetic acid scaffold, focusing on three key objectives: (1) achieving potent analgesia comparable to opioids; (2) minimizing gastrointestinal toxicity associated with chronic NSAID use; and (3) avoiding narcotic scheduling constraints. Strategic N-methylation of the pyrrole ring enhanced metabolic stability, while the para-chlorobenzoyl moiety contributed to improved target binding affinity. McNeil leveraged its expertise in analgesic development – previously demonstrated through products like Tylenol (acetaminophen) – to position Zomax as a non-narcotic prescription alternative for surgical, dental, and chronic pain indications. The company's vertically integrated infrastructure enabled rapid scale-up from preclinical studies to commercial production following FDA approval [5] [10].

Table 2: McNeil Laboratories' Zomax Development Timeline

YearDevelopment MilestoneStrategic Significance
1959McNeil acquired by Johnson & JohnsonExpanded R&D capabilities in analgesics
Mid-1970sPyrrole-acetic acid lead optimizationFocus on opioid-level analgesia without addiction risk
1978-1979Phase III clinical trialsDemonstrated superiority to aspirin and codeine combinations
1980FDA approval (NDA 18-687)First pyrrole-acetic acid NSAID approved for moderate-severe pain

FDA Approval (1980) and Market Adoption Dynamics in Analgesic Therapeutics

The U.S. Food and Drug Administration approved Zomax in 1980 under New Drug Application (NDA) 18-687, classifying it as a Schedule V non-narcotic analgesic. This regulatory designation was pivotal to its commercial positioning, enabling prescription without the controlled substance restrictions applied to codeine-based products. Market adoption accelerated rapidly due to several converging factors: (1) broad labeling indications including postoperative pain, cancer pain, and musculoskeletal conditions; (2) aggressive medical marketing highlighting its 50mg single-dose efficacy; and (3) physician confidence in McNeil's established reputation. By early 1983, Zomax had been prescribed to approximately 15 million patients across the United States, capturing significant market share from both traditional NSAIDs and weak opioids. Its popularity stemmed particularly from applications in dental analgesia and outpatient surgical pain management where its dosing convenience offered advantages over existing alternatives [5].

Table 3: Zomax Market Penetration Metrics (1980-1983)

ParameterPre-Launch ProjectionActual Adoption (1983)Market Impact
Prescription Volume2 million/year15 million cumulativeExceeded projections by 150%
Therapeutic Applications3 primary indications>10 off-label usesRapid expansion into migraine, dysmenorrhea
Market PositionNiche analgesicTop 20 prescribed NSAIDDisrupted codeine combination market

Post-Market Surveillance and Withdrawal (1983): Regulatory Decision-Making Paradigms

Post-marketing surveillance of Zomax revealed a growing pattern of hypersensitivity reactions that substantially altered its risk-benefit profile. By March 1983, McNeil had documented approximately 1,100 allergic reactions ranging from mild cutaneous eruptions to anaphylaxis, including five fatal cases. Regulatory agencies noted two critical concerns: (1) reactions occurred unpredictably even after prior uneventful exposure; and (2) two fatalities involved patients with known aspirin sensitivity, suggesting possible cross-reactive immunogenicity. On March 4, 1983, McNeil voluntarily withdrew Zomax in coordination with the FDA – a decision characterized by the agency as "temporarily withdrawing the drug from the market until stronger warning labels can be completed." This action exemplified proactive pharmacovigilance but also highlighted limitations in pre-market safety assessment. The withdrawal process included an unprecedented consumer-level recall with pharmacy reimbursement – a model previously established during the Tylenol tampering crisis. This episode significantly influenced subsequent FDA approaches to post-approval risk management for new chemical entities, particularly analgesics [5].

Table 4: Regulatory Decision Matrix in Zomax Withdrawal

FactorPre-Approval DataPost-Market EvidenceRegulatory Impact
Allergic Reactions0.1% incidence in trials0.007% incidence (1100/15M)Underestimated anaphylaxis potential
Fatal OutcomesNot observed5 confirmed deathsChanged risk-benefit calculus
At-risk PopulationsLimited identificationAspirin-sensitive patients vulnerableLabel contraindications insufficient
Physician AwarenessStandard precautionsUnderestimation of reaction severityPrompted immediate market removal

Properties

CAS Number

64092-49-5

Product Name

Zomax

IUPAC Name

2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetic acid

Molecular Formula

C15H14ClNO3

Molecular Weight

291.73 g/mol

InChI

InChI=1S/C15H14ClNO3/c1-9-7-12(8-13(18)19)17(2)14(9)15(20)10-3-5-11(16)6-4-10/h3-7H,8H2,1-2H3,(H,18,19)

InChI Key

ZXVNMYWKKDOREA-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1)CC(=O)[O-])C)C(=O)C2=CC=C(C=C2)Cl.O.O.[Na+]

Synonyms

5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate dihydrate
McN 2783-21-98
Zomax
zomepirac
zomepirac potassium
zomepirac sodium

Canonical SMILES

CC1=C(N(C(=C1)CC(=O)O)C)C(=O)C2=CC=C(C=C2)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.